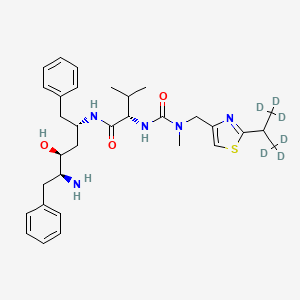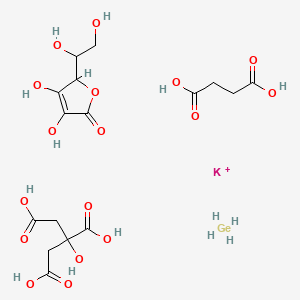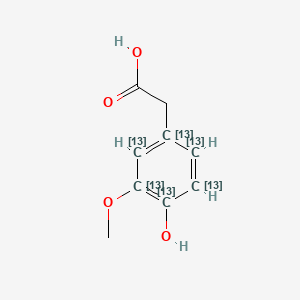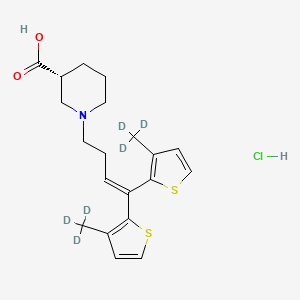
2,6-Difluoropyridin-3-amine
Vue d'ensemble
Description
“2,6-Difluoropyridin-3-amine” is a chemical compound with the molecular formula C5H4F2N2 and a molecular weight of 130.10 . It is used as a reagent in the synthesis of 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone, which possesses antimycobacterial and antibacterial activity .
Molecular Structure Analysis
The InChI code for “2,6-Difluoropyridin-3-amine” is 1S/C5H4F2N2/c6-4-2-1-3 (8)5 (7)9-4/h1-2H,8H2 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“2,6-Difluoropyridin-3-amine” has a molecular weight of 130.10 . More detailed physical and chemical properties were not found in the retrieved papers.
Applications De Recherche Scientifique
Chemical Properties and Complex Formation
2,6-Difluoropyridin-3-amine is a compound of interest in the field of coordination chemistry due to its potential to form complex compounds with fascinating properties. Studies have reviewed the chemistry of compounds containing pyridine moieties, highlighting their preparation, properties, and applications in various fields such as spectroscopy, magnetism, and electrochemistry. These compounds have been identified for their potential in forming complexes with significant biological and electrochemical activity, suggesting areas for future investigation including the exploration of unknown analogues of 2,6-difluoropyridin-3-amine (Boča, Jameson, & Linert, 2011).
Environmental and Health Applications
Amine-functionalized sorbents, which can include derivatives of 2,6-difluoropyridin-3-amine, have been identified as effective materials for the removal of persistent and toxic substances from water. Specifically, their application in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from municipal water and wastewater has been critically reviewed, showcasing the role of electrostatic and hydrophobic interactions in the sorption process. This highlights the environmental relevance of amine-functionalized compounds in water treatment technologies (Ateia et al., 2019).
Biochemical Analysis and Food Safety
In the context of food chemistry, the analysis of biogenic amines (BAs) is of significant importance due to their potential toxicity. 2,6-Difluoropyridin-3-amine and its derivatives could be implicated in the methodologies for the determination of BAs in foods, emphasizing the need for sensitive and accurate analytical methods. The review of analytical techniques for BA determination underlines the importance of high-performance liquid chromatography (HPLC) and highlights the potential role of amine-functionalized compounds in enhancing detection sensitivity (Önal, 2007).
Carbon Dioxide Capture and Sequestration
Amine-functionalized metal–organic frameworks (MOFs), potentially incorporating structures like 2,6-difluoropyridin-3-amine, are at the forefront of research in carbon dioxide capture and sequestration. These compounds are celebrated for their high CO2 sorption capacity, especially at low pressures, due to the strong interaction between CO2 and the basic amine functionalities. This area of research not only addresses environmental concerns related to greenhouse gas emissions but also opens up new pathways for the design of materials with enhanced selectivity and efficiency in gas separation processes (Lin, Kong, & Chen, 2016).
Mécanisme D'action
Target of Action
It’s known that fluorinated pyridines, in general, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine atoms) in the aromatic ring .
Mode of Action
Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to the presence of fluorine atoms . The fluorine atoms in the pyridine ring can significantly alter the electronic properties of the molecule, potentially influencing its interaction with biological targets .
Biochemical Pathways
Fluorinated pyridines have been used in the synthesis of various biologically active compounds , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The presence of fluorine atoms can often enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Result of Action
Fluorinated pyridines have been used in the synthesis of various biologically active compounds , suggesting that they may have diverse effects at the molecular and cellular level.
Propriétés
IUPAC Name |
2,6-difluoropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWPHKCZBQOPBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00663856 | |
| Record name | 2,6-Difluoropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00663856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108118-69-0 | |
| Record name | 2,6-Difluoropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00663856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethanone, 1-[4-(1-methylethyl)bicyclo[3.1.0]hex-3-en-1-yl]- (9CI)](/img/no-structure.png)


![2-[Methyl(nitroso)amino]-3-phenylpropanoic acid](/img/structure/B564688.png)




![3-[o-(p-Chlorophenylthio)phenyl]pyruvic acid](/img/structure/B564697.png)